molecular formula C12H15NO2 B2499332 N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2034352-68-4

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2499332
CAS No.: 2034352-68-4
M. Wt: 205.257
InChI Key: PBFFTRFVSNFOHG-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound that features a furan ring attached to a cyclohexene ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of furan-2-carbaldehyde with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, as a glycosidase inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a furan ring and a cyclohexene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFFTRFVSNFOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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